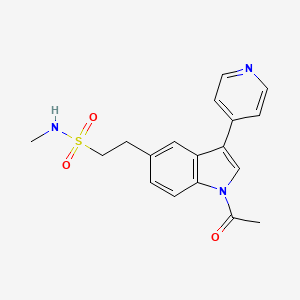
2-(1-Acetyl-3-(pyridin-4-yl)-1H-indol-5-yl)-N-methylethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Acetyl-3-(pyridin-4-yl)-1H-indol-5-yl)-N-methylethanesulfonamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, a pyridine ring, and a sulfonamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Acetyl-3-(pyridin-4-yl)-1H-indol-5-yl)-N-methylethanesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the pyridine ring and the sulfonamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.
化学反应分析
Types of Reactions
2-(1-Acetyl-3-(pyridin-4-yl)-1H-indol-5-yl)-N-methylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
2-(1-Acetyl-3-(pyridin-4-yl)-1H-indol-5-yl)-N-methylethanesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-(1-Acetyl-3-(pyridin-4-yl)-1H-indol-5-yl)-N-methylethanesulfonamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its therapeutic potential and optimize its use in drug development.
相似化合物的比较
Similar Compounds
Similar compounds to 2-(1-Acetyl-3-(pyridin-4-yl)-1H-indol-5-yl)-N-methylethanesulfonamide include other indole derivatives, pyridine-containing compounds, and sulfonamides. Examples include:
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.
Pyridine-2-carboxylic acid: A pyridine derivative with potential biological activities.
Sulfanilamide: A sulfonamide antibiotic with a simpler structure.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets and participate in diverse chemical reactions makes it a valuable tool in scientific research and drug development.
属性
分子式 |
C18H19N3O3S |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
2-(1-acetyl-3-pyridin-4-ylindol-5-yl)-N-methylethanesulfonamide |
InChI |
InChI=1S/C18H19N3O3S/c1-13(22)21-12-17(15-5-8-20-9-6-15)16-11-14(3-4-18(16)21)7-10-25(23,24)19-2/h3-6,8-9,11-12,19H,7,10H2,1-2H3 |
InChI 键 |
ZXLVWGCEWBNAJJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)CCS(=O)(=O)NC)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















